

2-(Piperidin-1-yl)isonicotinonitrile IUPAC name

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Compound of Interest

Compound Name: 2-(Piperidin-1-yl)isonicotinonitrile

Cat. No.: B1582299

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An In-Depth Technical Guide to **2-(Piperidin-1-yl)isonicotinonitrile**: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(piperidin-1-yl)isonicotinonitrile**, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, and its strategic application as a key intermediate in the creation of novel therapeutic agents. The narrative is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Introduction: A Scaffold of Pharmaceutical Importance

2-(Piperidin-1-yl)isonicotinonitrile, a molecule featuring both a saturated piperidine ring and an aromatic pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] The pyridine ring is a fundamental component in numerous pharmaceuticals, valued for its ability to modulate pharmacological activity and enhance binding to biological targets.[1][2] Similarly, the piperidine moiety is one of the most vital synthetic fragments for drug design, present in a wide array of pharmaceuticals and natural alkaloids.[3] The fusion of these two scaffolds in **2-(piperidin-1-yl)isonicotinonitrile** creates a versatile platform for developing novel compounds, particularly in the fields of oncology and neuroscience.[4]

The formal IUPAC name for this compound is 2-(piperidin-1-yl)pyridine-4-carbonitrile.[5][6] It is also commonly referred to by synonyms such as 2-piperidinoisonicotinonitrile and 4-cyano-2-(piperidin-1-yl)pyridine.[6][7]

Physicochemical and Structural Characteristics

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical data for **2-(piperidin-1-yl)isonicotinonitrile** are summarized below.

Property	Value	Source
IUPAC Name	2-(piperidin-1-yl)pyridine-4-carbonitrile	[5][6]
CAS Number	127680-89-1	[5][7]
Molecular Formula	C ₁₁ H ₁₃ N ₃	[5][7]
Molecular Weight	187.24 g/mol	[6][7]
Melting Point	55 °C	[7]
Boiling Point	153 °C	[7]
Canonical SMILES	<chem>N#CC1=CC=NC(N2CCCCC2)=C1</chem>	[5]
InChI Key	RCMZEFYJLACAL-UHFFFAOYSA-N	[5]

Below is a 2D structural representation of the molecule, generated using the DOT language.

Caption: 2D structure of **2-(piperidin-1-yl)isonicotinonitrile**.

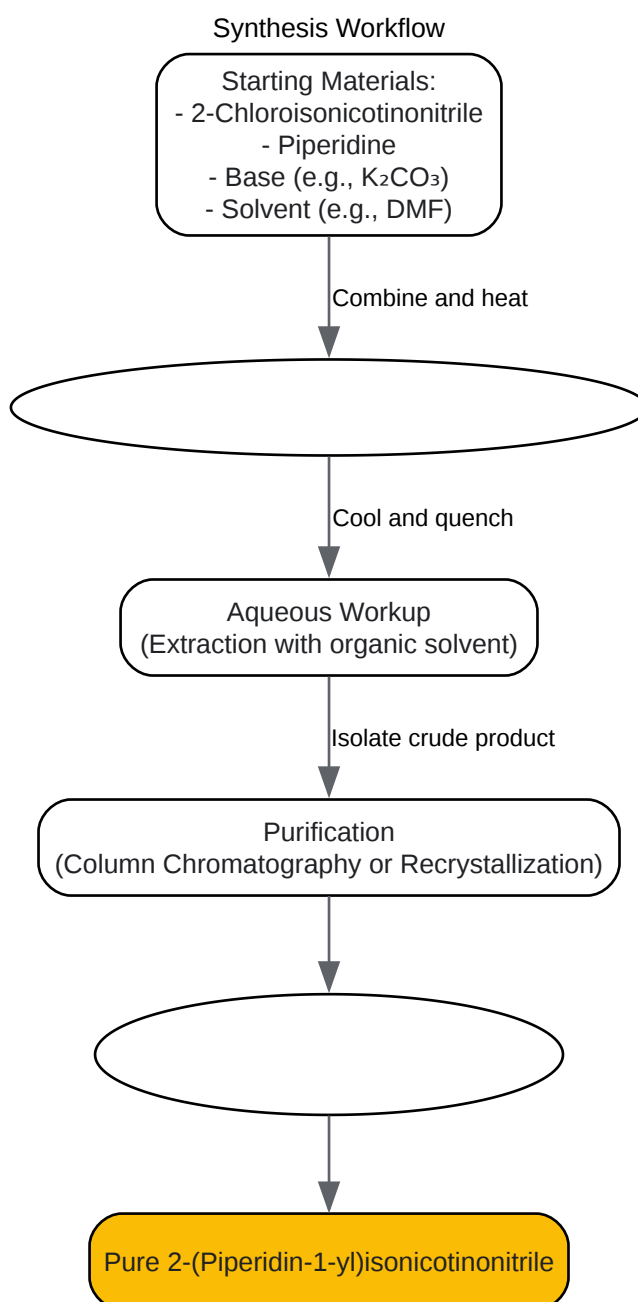
Synthesis and Mechanism

The synthesis of **2-(piperidin-1-yl)isonicotinonitrile** is typically achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This well-established pathway involves the displacement

of a suitable leaving group, such as a halogen, from the pyridine ring by the nucleophilic piperidine.

General Synthesis Workflow

The logical flow for the synthesis begins with readily available starting materials, proceeds through the core SNAr reaction, and concludes with product purification and characterization.



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Caption: General workflow for the synthesis of **2-(piperidin-1-yl)isonicotinonitrile**.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis.

- **Reagent Preparation:** To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroisonicotinonitrile (1.38 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and dimethylformamide (DMF, 30 mL).
- **Reaction Initiation:** Add piperidine (1.02 g, 12 mmol) to the stirring suspension at room temperature.
- **Heating:** Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with brine (2 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure title compound.

Mechanistic Rationale

The S_NAr mechanism is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the nitrile group (-CN) at the 4-position. These groups stabilize the negative charge of the intermediate Meisenheimer complex, which forms upon the nucleophilic attack of piperidine at the C2 position. The subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the final product. The use of a non-nucleophilic base like potassium carbonate is crucial to neutralize the HCl generated in situ, driving the reaction to completion.

Spectroscopic Characterization

Unambiguous characterization of the synthesized compound is essential for quality control and regulatory purposes. The expected spectroscopic data are as follows:

- ^1H NMR: Signals corresponding to the protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The protons of the piperidine ring would appear in the aliphatic region (δ 1.5-3.5 ppm), with distinct chemical shifts for the protons alpha and beta/gamma to the nitrogen.
- ^{13}C NMR: Resonances for the pyridine and piperidine carbons would be observed, along with a characteristic signal for the nitrile carbon (δ ~118 ppm).
- IR Spectroscopy: A sharp, strong absorption band around $2220\text{-}2240\text{ cm}^{-1}$ is indicative of the $\text{C}\equiv\text{N}$ stretch of the nitrile group. C-N and C-H stretching vibrations will also be present.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be observed at m/z 187.11, corresponding to the molecular formula $\text{C}_{11}\text{H}_{13}\text{N}_3$.

Applications in Drug Discovery and Development

2-(Piperidin-1-yl)isonicotinonitrile serves as a valuable intermediate for synthesizing more complex molecules with therapeutic potential.^[4] Its structure is particularly suited for targeting enzymes and receptors implicated in various diseases.

Scaffold for Kinase Inhibitors

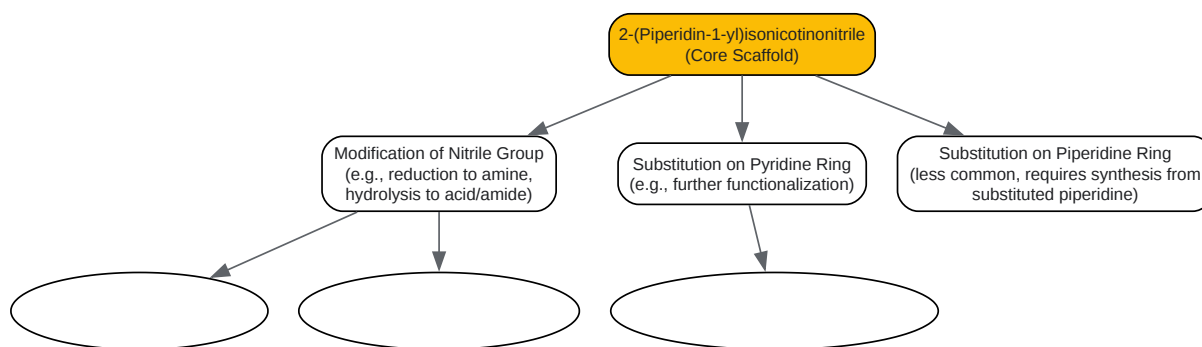
The piperidine-pyridine core is a privileged structure in the development of kinase inhibitors.^[4] ^[8] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The piperidine ring can be tailored to fit into hydrophobic pockets of kinase active sites, while the pyridine nitrogen can form crucial hydrogen bonds with key amino acid residues, enhancing binding affinity and selectivity.^[8]

Intermediate for CNS-Active Agents

The piperidine moiety is frequently found in drugs that target the Central Nervous System (CNS).^[9] Its physicochemical properties can facilitate penetration of the blood-brain barrier. By modifying the nitrile group or the pyridine ring of **2-(piperidin-1-yl)isonicotinonitrile**, medicinal

chemists can synthesize libraries of compounds for screening against CNS targets, such as receptors and enzymes involved in neurological disorders.[4][9]

The diagram below illustrates the role of this compound as a versatile starting point for creating diverse molecular libraries.



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Caption: Strategic diversification from the core **2-(piperidin-1-yl)isonicotinonitrile** scaffold.

Protocol: In Vitro Kinase Inhibition Assay

To assess the potential of a derivative synthesized from **2-(piperidin-1-yl)isonicotinonitrile**, a standard in vitro kinase assay can be performed.

- Assay Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Compound Dilution: Prepare a serial dilution of the test compound (e.g., starting from 100 μM) in DMSO.
- Reaction Mixture: In a 96-well plate, add the kinase, the fluorescently-labeled peptide substrate, and the test compound to the kinase buffer.
- Initiation: Initiate the reaction by adding ATP. The final volume should be ~25 μL.

- Incubation: Incubate the plate at room temperature for 60-90 minutes.
- Termination: Stop the reaction by adding a termination buffer containing EDTA.
- Detection: Measure the amount of phosphorylated and unphosphorylated substrate using a suitable microplate reader.
- Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety and Handling

According to safety data, **2-(piperidin-1-yl)isonicotinonitrile** is classified as harmful and an irritant (GHS07 pictogram).[5] It is known to cause skin irritation (Hazard Statement H315).[5]

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5]
- Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[4]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(Piperidin-1-yl)isonicotinonitrile is a synthetically accessible and highly versatile heterocyclic compound. Its unique combination of the piperidine and functionalized pyridine scaffolds makes it a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutics. A thorough understanding of its synthesis, properties, and potential applications, as detailed in this guide, empowers researchers to effectively leverage this molecule in their drug discovery programs, particularly in the pursuit of new kinase inhibitors and CNS-active agents.

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